![molecular formula C8H15N B1294527 Octahydro-1h-cyclopenta[b]pyridine CAS No. 51501-54-3](/img/structure/B1294527.png)

Octahydro-1h-cyclopenta[b]pyridine

Descripción general

Descripción

Stereoselective Syntheses of Octahydropyrano[2,3-b]pyridine

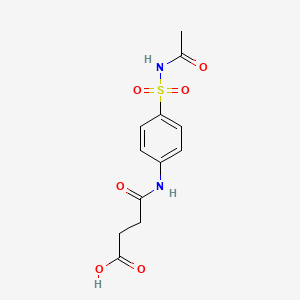

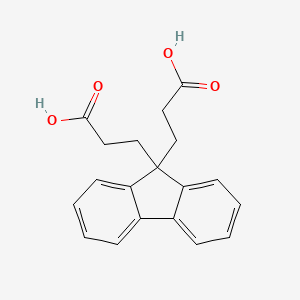

The octahydropyrano[2,3-b]pyridine DE core, a significant structure in the macrocyclic alkaloid 'upenamide, has been synthesized through two stereoselective methods. These methods involve a stannous chloride-induced deacetalisation–cyclisation procedure that ensures the production of a single stereoisomer with the same relative configuration as the natural product. The cis ring junction and the relationship between specific hydrogen atoms were confirmed using NMR spectroscopy and X-ray crystallography, providing a clear understanding of the molecule's stereochemistry .

Synthesis of Octahydropyrano[2,3-b]pyridine Derivatives

The preparation of octahydropyrano[2,3-b]pyridine derivatives has been achieved, with a focus on creating compounds that bear substituents at positions analogous to those found in 'upenamide. The synthesis resulted in four diastereoisomers, which were thoroughly analyzed using NMR spectroscopy to determine their configurations and conformations. The major diastereoisomer was found to share the same configuration as the natural alkaloid, indicating the potential for these synthetic methods to produce biologically relevant analogs .

Synthesis of Octahydropyrano[3,2-b]pyrrole Derivatives

A highly stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives has been developed. This process involves a double reductive amination from specific sugar derivatives and various amines, with sodium triacetoxyborohydride facilitating the cyclization. The resulting N-heterobicyclic compounds exhibit high stereoselectivity, expanding the range of potential applications for these structures in pharmaceutical research .

Preparation of Octahydropyrrolo[2,3-c]pyridine Enantiomers

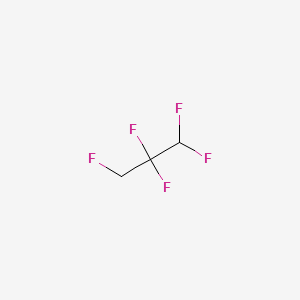

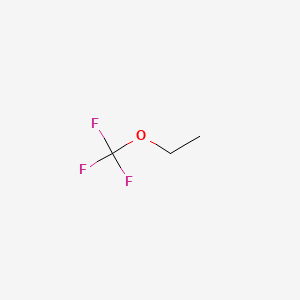

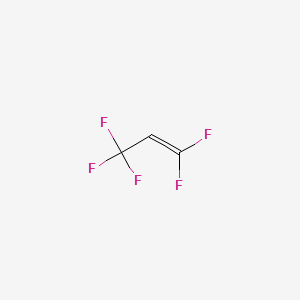

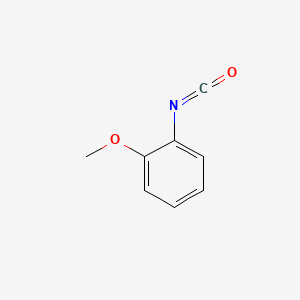

The synthesis of octahydropyrrolo[2,3-c]pyridine enantiomers has been made more accessible through an intramolecular [3+2]-cycloaddition of an azomethine ylide. The use of DW-therm heat-transfer fluid as a solvent has been instrumental in this process. The resulting enantiomerically pure compounds can be obtained either by chromatographic separation or classical resolution, providing a versatile approach to creating these enantiomers for further study .

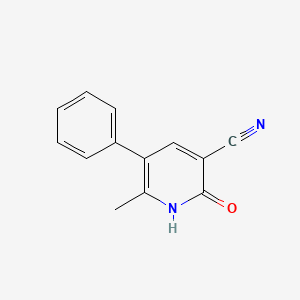

Construction of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons

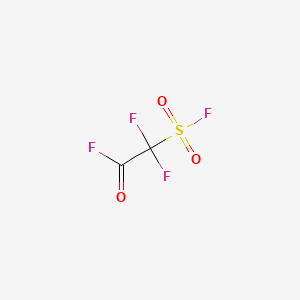

The octahydro-4H-cyclopenta[b]pyridin-6-one scaffold, along with other related frameworks, has been synthesized using a cascade aza-Piancatelli reaction and [3+3]/[4+2] cycloaddition reactions. These reactions adhere to the principles of pot, atom, and step economy (PASE) synthesis, resulting in good yields and excellent regio- and diastereoselectivities. Such methods are valuable for efficiently constructing complex molecular architectures .

Synthesis and Characterization of Cyclopenta[b]dipyridin-2-imine

The novel compound cyclopenta[b]dipyridin-2-imine has been synthesized and characterized, with the reaction proceeding unexpectedly in the absence of a catalyst. The structure of the compound was solved using single-crystal X-ray diffraction analysis, revealing interesting properties such as strong fluorescence upon excitation. This compound's potential as a ligand in coordination chemistry is noteworthy .

Applications of 6,7-Dihydro-5H-cyclopenta[b] Pyridine

The compound 6,7-dihydro-5H-cyclopenta[b] pyridine has garnered interest due to its applications in pharmaceuticals, bactericides, antimicrobials, and as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Various synthetic routes have been explored, with the acrolein route showing promise due to its high yield of 87.4%, indicating a strong prospect for further development .

Aplicaciones Científicas De Investigación

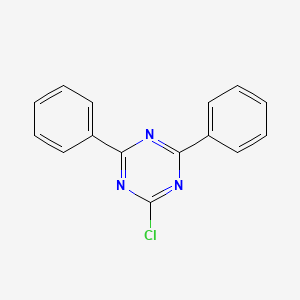

1. Diastereoselective Synthesis

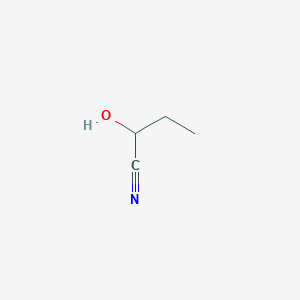

- Summary of Application : Octahydro-1H-cyclopenta[c]pyridine skeletons exist in a broad spectrum of bioactive natural products. The development of efficient and convenient protocols to construct this skeleton remains a challenging task .

- Methods of Application : A novel diastereoselective synthesis strategy was reported to produce octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling and 1,5-enyne cyclization .

- Results or Outcomes : The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper to deliver a variety of piperidines bearing 1,5-enyne motifs, which could furnish the octahydro-1H-cyclopenta[c]pyridine derivates with excellent diastereoselectivity .

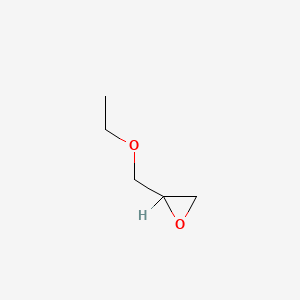

2. Conformationally Restricted GABA Analogue

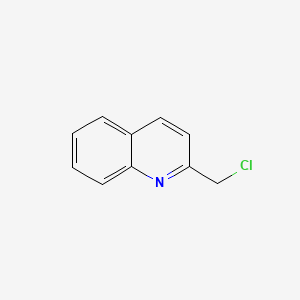

- Summary of Application : Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid is a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue .

- Methods of Application : The eight-step sequence relied on the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps .

- Results or Outcomes : The title compound was prepared in 9.0% overall yield. Assessment of the octahydro-1H-cyclopenta[b]pyridine scaffold geometry showed that this template can be considered truly three-dimensional .

3. Insecticidal Activities

- Summary of Application : Octahydro-1H-cyclopenta[d]pyridine has been used in the design of divalent and oxabridged neonicotinoids .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Direcciones Futuras

The octahydro-1h-cyclopenta[b]pyridine skeletons exist in a broad spectrum of bioactive natural products, and the development of efficient and convenient protocols to construct this skeleton remains a challenging task . Future research may focus on improving the synthesis process and exploring the bioactive properties of this compound.

Propiedades

IUPAC Name |

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNWCWVQGCSQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965836 | |

| Record name | Octahydro-1H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-1h-cyclopenta[b]pyridine | |

CAS RN |

51501-54-3 | |

| Record name | Octahydro-1H-cyclopenta[b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-1-pyrindine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51501-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-1H-1-pyrindine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.